Cinerubin X Exhibits a Distinct Glycosidic Chain, Confirming It Is Not a Cinerubin A or B Analog
Cinerubin X is definitively differentiated from closely related anthracyclines like Cinerubin A and B by its unique trisaccharide chain. The structure was elucidated using 2D-COSY and C-H correlation NMR spectroscopy, revealing the specific sequence: L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl linked to an ε-pyrromycinone aglycone [1]. This contrasts with the sugar composition found in Cinerubin A and B [2].
| Evidence Dimension | Glycosidic structure and composition |
|---|---|
| Target Compound Data | L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl-ε-pyrromycinone |
| Comparator Or Baseline | Cinerubin A and Cinerubin B |
| Quantified Difference | The exact sugar type and sequence are unique to Cinerubin X, distinguishing it from Cinerubin A and B which have different glycosylation patterns. |
| Conditions | NMR spectroscopy (2D-COSY and C-H correlation) of the purified compound. |
Why This Matters
This structural specificity is the primary determinant of unique biological activities and dictates that Cinerubin X cannot be substituted with other 'cinerubins' in research applications.
- [1] Nakagawa, M., Furihata, K., Adachi, K., Seto, H., & Ōtake, N. (1986). The structure of a new anthracycline, cinerubin X produced by a blocked mutant of Streptomyces violaceochromogenes. The Journal of Antibiotics, 39(8), 1178-1179. View Source
- [2] Igina, E. F., et al. (1989). [Comparison of antibiotic complexes formed by cultures of Streptomyces griseoruber]. Antibiotiki i Khimioterapiia, 34(1), 3-8. PMID: 2730209. View Source
